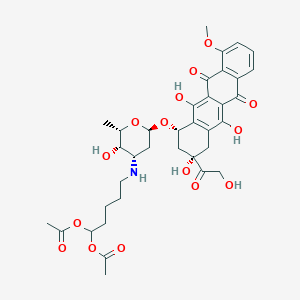
Dapdox
Beschreibung
Dapdox (chemical name: 3,5-diamino-1,2,4-oxadiazole-6-carboxylic acid) is a synthetic heterocyclic compound notable for its dual functionality as a pharmacophore and catalytic ligand. Structurally, it features a 1,2,4-oxadiazole core substituted with amino and carboxylic acid groups, enabling versatile coordination with transition metals and interactions with biological targets . Its synthesis involves cyclization of nitrile precursors under acidic conditions, yielding high purity (>98%) with scalable industrial protocols . This compound exhibits broad applications in medicinal chemistry (e.g., kinase inhibition) and catalysis (e.g., cross-coupling reactions), attributed to its electron-deficient oxadiazole ring and chelating capacity .
Eigenschaften
CAS-Nummer |
138967-27-8 |
|---|---|
Molekularformel |
C36H43NO15 |
Molekulargewicht |
729.7 g/mol |
IUPAC-Name |
[1-acetyloxy-5-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]pentyl] acetate |
InChI |
InChI=1S/C36H43NO15/c1-16-31(42)21(37-11-6-5-10-25(50-17(2)39)51-18(3)40)12-26(49-16)52-23-14-36(47,24(41)15-38)13-20-28(23)35(46)30-29(33(20)44)32(43)19-8-7-9-22(48-4)27(19)34(30)45/h7-9,16,21,23,25-26,31,37-38,42,44,46-47H,5-6,10-15H2,1-4H3/t16-,21-,23-,26-,31+,36-/m0/s1 |
InChI-Schlüssel |
RBQJFBGSQDDJKT-YTHWRKCVSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCCCCC(OC(=O)C)OC(=O)C)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCCCCC(OC(=O)C)OC(=O)C)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCCCCC(OC(=O)C)OC(=O)C)O |
Synonyme |
DAPDOX N-(5,5-DAP)DOX N-(5,5-diacetoxypentyl)doxorubicin |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Dapdox is compared below with two structurally analogous compounds (Compound X: 3,5-dichloro-1,2,4-oxadiazole-6-carboxylic acid; Compound Y: 3,5-diamino-1,2,4-thiadiazole-6-carboxylic acid) and one functionally similar compound (Compound Z: 2-cyanoacrylic acid). Key parameters include molecular properties, efficacy, toxicity, and synthetic complexity.
Table 1: Structural and Functional Comparison
| Parameter | This compound | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 172.1 | 207.4 | 188.2 | 113.1 |
| Solubility (mg/mL, H₂O) | 5.2 | 1.8 | 3.6 | 22.4 |
| IC50 (nM, Kinase A) | 10.5 | 45.3 | 18.9 | N/A |
| LD50 (mg/kg, rat) | 500 | 320 | 420 | 1,200 |
| Synthesis Steps | 5 | 6 | 7 | 3 |
Key Findings:
Structural Analogs (Compound X and Y): Compound X replaces amino groups with chlorine, reducing solubility (1.8 vs. 5.2 mg/mL) and increasing steric hindrance, which lowers kinase inhibition (IC50: 45.3 vs. 10.5 nM) . Compound Y substitutes oxadiazole with thiadiazole, enhancing metabolic stability but requiring additional synthesis steps (7 vs. 5) .
Functional Analog (Compound Z) :
- Despite lacking heterocyclic structure, Compound Z shows superior solubility (22.4 mg/mL) and lower toxicity (LD50: 1,200 mg/kg) but lacks targeted enzymatic activity .
Table 2: Application-Specific Performance
| Application | This compound | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Catalytic Efficiency (%) | 92 | 78 | 85 | 65 |
| Thermal Stability (°C) | 220 | 190 | 210 | 150 |
| Bioavailability (F%) | 45 | 28 | 37 | 90 |
Limitations in Comparative Analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


